1-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]cyclobutane-1-carboxylic acid
Description
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Properties
IUPAC Name |
1-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]cyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO4/c1-14(2,3)20-13(19)16-9-4-6-11(10-16)15(12(17)18)7-5-8-15/h11H,4-10H2,1-3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKQLOAXJCFOXGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C2(CCC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]cyclobutane-1-carboxylic acid is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structure, synthesis, biological mechanisms, and therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 257.33 g/mol. The structure features a cyclobutane ring, a piperidine moiety, and a tert-butoxycarbonyl (Boc) protecting group which influences its biological interactions.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C13H23NO4 |
| Molecular Weight | 257.33 g/mol |
| CAS Number | 934342-38-8 |
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Piperidine Ring : Achieved through cyclization reactions using appropriate precursors.
- Introduction of the Cyclobutane Ring : This can be performed using various cyclization strategies.
- Protection with the Boc Group : The Boc group is introduced to protect the amine functionality during subsequent reactions.
Biological Activity
Research indicates that this compound exhibits various biological activities, particularly in the realm of neuropharmacology and enzyme inhibition.
The mechanism by which this compound exerts its biological effects is primarily through interaction with specific molecular targets such as receptors and enzymes. The presence of the propanoic acid group allows for hydrogen bonding and electrostatic interactions, enhancing binding affinity to target sites.
Case Studies and Research Findings
Data Summary Table
Scientific Research Applications
Scientific Research Applications
The applications of 1-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]cyclobutane-1-carboxylic acid can be categorized into several areas:
Pharmaceutical Development
This compound has shown promise in the development of new pharmaceutical agents due to its unique structural features. It is particularly relevant in:
- Neuropharmacology : Compounds with similar piperidine structures have been studied for their effects on neurotransmitter systems, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
- Antimicrobial Activity : Preliminary studies indicate that this compound may exhibit antibacterial properties against Gram-positive bacteria, making it a candidate for developing new antibiotics .
Enzyme Inhibition
Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways. For example, piperidine derivatives have been shown to inhibit enzymes related to neurodegenerative diseases, potentially slowing disease progression .
Receptor Modulation
The structural characteristics of the compound suggest interactions with various neurotransmitter receptors, particularly those involved in mood regulation and anxiety disorders. This aligns with findings from related compounds that modulate serotonin and dopamine pathways .
The biological activity of this compound has been investigated in several studies:
Neuroprotective Effects
Similar compounds have demonstrated neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells. This suggests a potential avenue for treating conditions like Alzheimer's disease .
Antimicrobial Efficacy
In vitro tests have shown that the compound exhibits significant antibacterial activity against Staphylococcus aureus, indicating its potential role as an antimicrobial agent .
Several case studies have highlighted the potential applications of this compound:
Case Study 1: Neurodegenerative Disease Model
Research involving similar piperidine derivatives has shown promise in animal models of neurodegeneration, where these compounds were able to reduce markers of oxidative stress and improve cognitive function .
Case Study 2: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of piperidine derivatives, including this compound. Results indicated significant antibacterial activity against Gram-positive bacteria, suggesting its potential use in treating bacterial infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
